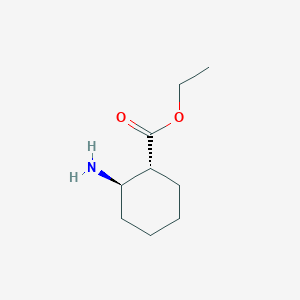

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Overview

Description

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a cyclohexane ring with an amino group and an ester group attached to it. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate typically involves the cyclopropanation of alkenes followed by various functional group transformations. One common method involves the use of chiral rhodium catalysts to achieve enantioselective synthesis. The process may include steps such as alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and cyclopropanation under the action of diazo compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation: Imines or oximes.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is widely used as a chiral building block in organic synthesis. It enables the creation of complex molecules with specific stereochemical configurations, which are essential for the development of pharmaceuticals.

- Synthesis Pathways : The compound can be synthesized through various methods including cyclopropanation and alkylation reactions. Chiral catalysts often facilitate these processes to achieve high enantiomeric purity.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter pathways, making it a candidate for treating neurological disorders.

- Drug Development : It serves as a precursor in the synthesis of novel drugs targeting specific biological receptors due to its structural similarity to naturally occurring amino acids.

Biochemical Assays

The compound has been investigated for its role as a ligand in biochemical assays:

- Enzyme Inhibition Studies : this compound can inhibit certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Gelation Properties

Recent studies have highlighted the gelation capabilities of this compound:

- Gelling Agent : It has been shown to act as an effective gelling agent in various organic solvents. For instance, it forms stable gels in hexane at low concentrations, demonstrating its utility in materials science .

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by binding to the active site, suggesting potential applications in drug design aimed at metabolic disorders.

Case Study 2: Gelation Studies

In another investigation focusing on gelation properties, researchers tested this compound across various solvents. The compound exhibited superior gelling abilities compared to other similar compounds, establishing it as a leading candidate for applications requiring gel formation .

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(1R,2R)-Cyclohexane-1,2-diamine: A related compound with similar stereochemistry but different functional groups.

1-Ethyl-2-methylcyclopropane: Another chiral compound with a cyclopropane ring instead of a cyclohexane ring

Uniqueness

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity

Biological Activity

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Chirality : The (1R,2R) configuration plays a crucial role in its biological interactions.

The compound's structure allows it to mimic naturally occurring amino acids, which facilitates its interaction with various biological receptors.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, thereby modulating biochemical pathways critical for various physiological processes.

- Receptor Binding : Its chiral nature enables it to bind selectively to certain receptors, influencing neurotransmitter release and activity within the nervous system.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : Studies suggest that this compound may act as a modulator of neurotransmitter systems, which could have implications for treating neurological disorders.

- Gelling Agent : this compound has demonstrated significant gelation abilities in various organic solvents, indicating potential applications in drug delivery systems and materials science .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate | Different stereochemistry | May exhibit different biological activity |

| Ethyl 2-amino-cyclohexene-1-carboxylate | Similar cyclohexene structure | More unsaturated; potential for different reactivity |

| 4-Aminobutyric acid | Linear structure | Different functional group; GABA analog |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Neuropharmacological Studies : Research has indicated that this compound can influence neurotransmitter pathways, suggesting potential applications in treating conditions such as anxiety or depression.

- Gelation Properties : A study highlighted its effectiveness as a gelling agent in hexane, outperforming other compounds in terms of minimal gelation concentration. This property could be harnessed in developing advanced materials for pharmaceutical applications .

- Enzymatic Interactions : Investigations into its role as an enzyme inhibitor have shown promise in modulating metabolic pathways. The specific enzymes targeted by this compound are still under investigation but are believed to play roles in various disease states.

Properties

IUPAC Name |

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245110 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-61-9 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.